molecular formula C8H12N2O2 B12443852 (2,5-Dimethoxyphenyl)hydrazine

(2,5-Dimethoxyphenyl)hydrazine

Cat. No.: B12443852
M. Wt: 168.19 g/mol
InChI Key: VTLHVSRCNDQMFQ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)hydrazine typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an alkaline medium, often using ethanol as a solvent. The reaction conditions are generally mild, and the product is obtained through simple filtration and recrystallization processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(2,5-Dimethoxyphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethoxyphenyl)methylidenehydrazine
  • (4-Hydroxy-3,5-dimethoxyphenyl)methylidenehydrazine

Uniqueness

(2,5-Dimethoxyphenyl)hydrazine is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other hydrazine derivatives and can lead to different chemical and biological properties .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)hydrazine

InChI

InChI=1S/C8H12N2O2/c1-11-6-3-4-8(12-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3

InChI Key

VTLHVSRCNDQMFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NN

Origin of Product

United States

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